molecular formula C11H15ClFN B11886882 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11886882
M. Wt: 215.69 g/mol
InChI Key: GYOOCAKACVUMAS-UHFFFAOYSA-N
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Description

4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multistep organic reactions. One common method includes the functionalization of tetrahydroisoquinoline derivatives through multicomponent reactions. These reactions often involve the use of transition metal catalysts and cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly methods and sustainable synthetic strategies is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in neuroinflammation, thereby exerting its neuroprotective and anti-inflammatory effects .

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

4-ethyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9;/h3-5,8,13H,2,6-7H2,1H3;1H

InChI Key

GYOOCAKACVUMAS-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC2=C1C=C(C=C2)F.Cl

Origin of Product

United States

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